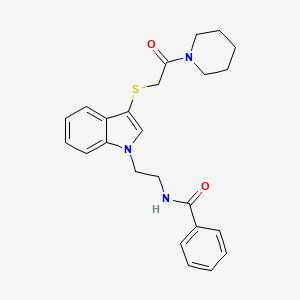

N-(2-(3-((2-氧代-2-(哌啶-1-基)乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known as OTX015, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. OTX015 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

科学研究应用

抗乙酰胆碱酯酶活性

N-(2-(3-((2-氧代-2-(哌啶-1-基)乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺衍生物已被合成并评估其抗乙酰胆碱酯酶 (抗-AChE) 活性。用大体积部分取代苯甲酰胺会显着增加活性。某些衍生物,例如盐酸 1-苄基-4-[2-(N-[4'-(苄基磺酰)苯甲酰]-N-甲基氨基)乙基]哌啶,已显示出作为 AChE 抑制剂的显着效力,表明在抗痴呆治疗中具有潜在用途 (Sugimoto 等,1990)。

潜在抗精神病药

N-(2-(3-((2-氧代-2-(哌啶-1-基)乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺的杂环类似物已被合成并评估为潜在抗精神病药。这些化合物显示出与多巴胺和血清素受体的有希望的结合,并已证明具有拮抗小鼠某些反应的能力,表明它们作为抗精神病药物的潜力 (Norman 等,1996)。

镇痛和抗抑郁作用

已发现 N,N-二乙基-4-(5-羟基螺[色满-2,4'-哌啶]-4-基)苯甲酰胺等化合物在大鼠模型中表现出显着的镇痛和抗抑郁作用。这些发现表明它们在慢性疼痛治疗中的潜在应用。这些作用是由 delta-阿片受体介导的,特别是在周围神经元中 (Nozaki 等,2012)。

抗菌活性

已合成苯甲酰胺,例如 N-(哌啶-1-基) (对甲苯基) 甲基) 苯甲酰胺,并评估了它们对各种细菌菌株的体外抗菌活性。这些苯甲酰胺的铜配合物表现出比游离配体更好的活性,突出了它们作为抗菌剂的潜力 (Khatiwora 等,2013)。

乳腺癌成像

N-[2-(1'-哌啶基)乙基]-3-碘[125I]-4-甲氧基苯甲酰胺 (P[125I]MBA),一种 sigma 受体结合放射性配体,已被研究其在乳腺癌成像中的潜力。它对 sigma-1 和 sigma-2 受体位点的亲和力,以及它在乳腺癌细胞中的选择性摄取,表明它在乳腺癌成像中的适用性 (John 等,1999)。

乳腺癌的 Sigma 受体闪烁显像

使用 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 进行 sigma 受体闪烁显像的研究表明它具有在人体中可视化原发性乳腺肿瘤的潜力。它优先与在乳腺癌细胞上过表达的 sigma 受体结合,使其成为乳腺癌诊断的有希望的工具 (Caveliers 等,2002)。

作用机制

Target of Action

The compound contains a piperidine moiety, which is a common structural component in many pharmaceuticals . Piperidine derivatives have been found to exhibit a wide range of biological activities .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a piperidine moiety can interact with various targets in the body, leading to different biological effects .

Biochemical Pathways

Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperidine derivatives have been found to impact a wide range of pathways due to their diverse biological activities .

Result of Action

The compound also contains an indole moiety, which is a common structure in many biologically active compounds. Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c28-23(26-14-7-2-8-15-26)18-30-22-17-27(21-12-6-5-11-20(21)22)16-13-25-24(29)19-9-3-1-4-10-19/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAYMYBELDJKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)

![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)

![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)